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cis-5,6-dihydro-5,6-dihydroxy-Carotene

Cat. No.: B1176193
CAS No.: 143167-26-4
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Description

cis-5,6-dihydro-5,6-dihydroxy-Carotene is a carotenoid derivative of significant interest in biochemical and phytochemical research. This compound features a 5,6-dihydro-5,6-dihydroxy-beta-end group, a structural motif identified in specific plant sources such as the yellow sweet potato (Ipomoea batatas Lam), where analogous compounds are classified as ipomoeaxanthins . With a molecular formula of C₄₀H₅₈O₂ , it belongs to the class of xanthophylls, which are oxygenated carotenoids known for their role as antioxidants and light-protecting agents . Its physical properties include a predicted boiling point of approximately 713.5°C and a flash point of around 270.2°C . As a research chemical, it is valuable for studies investigating the broader family of carotenoids, their metabolic pathways, bioavailability, and potential health benefits. Research into similar dihydroxy carotenoids suggests potential applications in studying plant physiology, food science, and the role of antioxidants in mitigating oxidative stress. This product is strictly intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

143167-26-4

Molecular Formula

C40H58O2

Synonyms

cis-5,6-dihydro-5,6-dihydroxy-Carotene

Origin of Product

United States

Structural Elucidation and Stereochemical Considerations of Cis 5,6 Dihydro 5,6 Dihydroxy Carotene

Defining the 5,6-dihydro-5,6-dihydroxy-Carotene Moiety

The name cis-5,6-dihydro-5,6-dihydroxy-carotene describes a modified carotenoid structure. The parent structure is a C40 tetraterpenoid, characterized by a long polyene chain of conjugated double bonds responsible for its color and a near-symmetrical structure. nih.gov The key modifications are specified as follows:

5,6-dihydro: This indicates that the double bond typically found between carbons 5 and 6 in the β-ionone ring of a β-carotene-type structure has been saturated. This saturation transforms the cyclohexene (B86901) ring into a more flexible cyclohexane (B81311) derivative.

5,6-dihydroxy: This signifies the addition of two hydroxyl (-OH) groups, one at the C5 position and one at the C6 position of the same ring. These polar groups significantly alter the hydrophobicity of that end of the molecule compared to the parent hydrocarbon carotene. nih.gov

Carotene: This term implies the fundamental C40 backbone. nih.gov In the absence of other specifiers (like ε, indicating an alpha-ionone (B122830) ring), it is typically assumed to be derived from β-carotene, which has two β-ionone rings. who.int

The resulting moiety is a carotenoid with one of its terminal rings chemically modified to a diol (a molecule containing two hydroxyl groups). The molecular formula for this compound is C₄₀H₅₈O₂. nih.gov

Importance of the cis-Configuration at the 5,6-Position

The prefix cis- is a critical stereochemical descriptor. It specifies that the two hydroxyl groups at the C5 and C6 positions are oriented on the same side of the plane of the cyclohexene ring. This is in contrast to a trans-configuration, where they would be on opposite sides.

The geometric arrangement of these substituents has significant structural implications:

Molecular Shape: A cis-diol configuration can introduce considerable steric strain, forcing the cyclohexene ring into a specific conformation (e.g., a twist-boat or half-chair) to minimize the repulsion between the bulky hydroxyl groups. This contrasts with the trans isomer, which would likely adopt a more stable chair-like conformation.

Precursor Relationship: In nature, 5,6-diols are often formed from the acid-catalyzed hydrolysis of 5,6-epoxides. The stereochemistry of the resulting diol is directly dependent on the stereochemistry of the epoxide precursor and the mechanism of the ring-opening reaction.

Chemical Reactivity: The proximity of the two hydroxyl groups in the cis arrangement can allow for intramolecular hydrogen bonding or facilitate reactions that require the two groups to be close, such as the formation of cyclic acetals or ketals.

Analysis of Chiral Centers and Enantiomeric/Diastereomeric Forms in Related Hydroxylated Carotenoids

Chirality is a key feature of many hydroxylated carotenoids. A chiral center is typically a carbon atom bonded to four different groups, leading to non-superimposable mirror images called enantiomers. youtube.comyoutube.com

In the this compound structure, the carbon atoms at positions 5 and 6 are chiral centers. Each is bonded to:

A hydroxyl group (-OH).

A hydrogen atom (-H).

Two different carbon atoms within the ring structure. youtube.com

The presence of these two chiral centers (C5 and C6) means that multiple stereoisomers are possible. If the other end of the carotene molecule is also chiral (as in lutein (B1675518), which has chiral centers at C3' and C6'), the total number of possible diastereomers increases. Diastereomers are stereoisomers that are not mirror images of each other.

For example, many naturally occurring carotenoids possess multiple chiral centers. who.int The specific configuration at each center is designated by R/S notation. The analysis of these forms is crucial as different stereoisomers can have distinct biological activities and physical properties.

Interactive Table: Chiral Centers in Common Hydroxylated Carotenoids

CarotenoidTypical Chiral CentersNatural ConfigurationNotes
LuteinC3, C6, C3'(3R, 3'R, 6'R)Possesses both a β-ring and an ε-ring, making it asymmetric.
Zeaxanthin (B1683548)C3, C3'(3R, 3'R)A symmetric molecule with two hydroxylated β-rings.
Violaxanthin (B192666)C3, C5, C6, C3', C5', C6'(3S, 5R, 6S, 3'S, 5'R, 6'S)A diepoxide derived from zeaxanthin, with six chiral centers.
NeoxanthinC3, C5, C6, C3', C5', C6'(3S, 5R, 6R, 3'S, 5'R, 6'S)An allene-containing carotenoid with multiple chiral centers. who.int
cis-5,6-dihydro-5,6-dihydroxy-β,β-carotene C5, C6Not specified in literatureThe stereochemistry depends on the synthesis or isolation method. If the other ring has a chiral center (e.g., at C3'), additional diastereomers are possible.

Conformational Analysis and Steric Effects of the 5,6-dihydro-5,6-dihydroxy-Carotene Structure

The introduction of the cis-5,6-diol group imposes significant conformational constraints on the terminal ring.

Ring Pucker: Unlike the relatively planar cyclohexene ring in β-carotene, the saturated C5-C6 bond allows the ring to pucker. The steric hindrance from the two cis-hydroxyl groups prevents the ring from adopting a standard, low-energy chair conformation. It is forced into a higher-energy conformation, such as a twist-boat or a distorted half-chair.

Steric Hindrance: The hydroxyl groups are bulky substituents. In a cis arrangement, they create steric crowding, which can influence the orientation of the ring relative to the long polyene chain. This steric strain can disrupt the coplanarity between the ring and the chain, potentially affecting the molecule's electronic conjugation and, consequently, its light-absorbing properties.

These conformational effects are critical as they dictate the effective size and shape of the carotenoid, which in turn governs its solubility, how it orients within a lipid bilayer, and its ability to interact with other molecules. who.int

Interactive Table: Summary of Structural and Conformational Effects

Structural FeatureDescriptionConsequence
5,6-dihydro Bond Saturation of the C5-C6 double bond.Allows the cyclohexene ring to pucker out of planarity.
5,6-dihydroxy Groups Two polar -OH groups are added.Increases polarity at one end of the molecule; enables hydrogen bonding.
cis-Configuration Both -OH groups are on the same side of the ring.Induces significant steric strain and forces the ring into a high-energy conformation (e.g., twist-boat).
Chiral Centers (C5, C6) Asymmetric carbons created by the dihydroxylation.Leads to the existence of multiple stereoisomers (enantiomers/diastereomers).

Biosynthetic Pathways Leading to Cis 5,6 Dihydro 5,6 Dihydroxy Carotene

Upstream Isoprenoid Precursor Synthesis (MEP Pathway)

In plants and most bacteria, the precursors for carotenoid synthesis are predominantly derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.netresearchgate.net This pathway operates in the plastids and provides the essential five-carbon (C5) isoprenoid units: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orgnih.govfrontiersin.org The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P), intermediates of glycolysis. nih.govresearchgate.netfrontiersin.org A series of enzymatic reactions, starting with the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), converts these precursors into IPP and DMAPP. frontiersin.orgnih.gov While plants also possess the mevalonate (B85504) (MVA) pathway in the cytosol for isoprenoid synthesis, it is the MEP pathway that supplies the precursors for carotenoids, chlorophylls, and other essential plastidial isoprenoids. nih.govnih.gov

The C20 compound Geranylgeranyl Diphosphate (GGPP) is the direct precursor for all carotenoids. annualreviews.orgresearchgate.netnih.gov Its formation is catalyzed by the enzyme GGPP synthase (GGPS). annualreviews.orgnih.gov This enzyme facilitates the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. annualreviews.orgnih.gov This process involves the intermediate formation of the C10 compound geranyl pyrophosphate (GPP) and the C15 compound farnesyl pyrophosphate (FPP). researchgate.netnih.gov GGPP stands at a critical metabolic branch point, as it is also the precursor for other vital molecules synthesized in the plastids, including chlorophylls, tocopherols (B72186) (Vitamin E), and gibberellins. nih.govfrontiersin.orgnih.gov

Enzyme Abbreviation Function in GGPP Formation Precursors Product
GGPP SynthaseGGPSCatalyzes the sequential addition of three IPP molecules to one DMAPP molecule. annualreviews.orgnih.govIsopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP)Geranylgeranyl Diphosphate (GGPP)

**4.2. Initial Carotenoid Skeleton Formation

The formation of the characteristic C40 carotenoid backbone from GGPP marks the entry point into the specific carotenoid biosynthetic pathway. This process involves a series of condensation and desaturation reactions.

The first step committed exclusively to carotenoid biosynthesis is the condensation of two molecules of GGPP to form the colorless C40 hydrocarbon, 15-cis-phytoene. nih.govfrontiersin.orgaocs.org This crucial reaction is catalyzed by the enzyme Phytoene (B131915) Synthase (PSY). frontiersin.orgresearchgate.netresearchgate.net PSY is widely regarded as a major rate-limiting enzyme in the carotenoid pathway, and its activity effectively controls the total metabolic flux towards carotenoid production. frontiersin.org The reaction is a two-step process where two GGPP molecules are first joined to form the intermediate prephytoene diphosphate, which is then converted to 15-cis-phytoene. nih.gov The catalytic activity of PSY is dependent on the presence of Mn²⁺ as a cofactor. nih.govfrontiersin.org

Following its synthesis, the colorless phytoene molecule undergoes a series of four sequential desaturation reactions to form the red-colored, fully conjugated acyclic carotenoid, lycopene (B16060). aocs.org In plants and cyanobacteria, this process requires at least four distinct enzymes. aocs.org The first two desaturation steps are catalyzed by Phytoene Desaturase (PDS), which introduces two double bonds to form 9,15,9'-tri-cis-ζ-carotene. aocs.org This is followed by two further desaturation steps catalyzed by ζ-carotene desaturase (ZDS), yielding the poly-cis-compound prolycopene. aocs.orgresearchgate.net The conversion of these cis-isomers to the all-trans form of lycopene requires the action of specific isomerases, namely ζ-carotene isomerase (Z-ISO) and carotenoid isomerase (CRTISO). aocs.orgnih.govfrontiersin.org This series of reactions extends the conjugated double bond system, which is responsible for the characteristic color and antioxidant properties of carotenoids. nih.gov

Enzyme Abbreviation Function in Lycopene Formation Substrate Product
Phytoene DesaturasePDSCatalyzes the first two desaturation steps. aocs.orgresearchgate.net15-cis-Phytoene9,15,9'-tri-cis-ζ-carotene
ζ-Carotene DesaturaseZDSCatalyzes the subsequent two desaturation steps. aocs.orgresearchgate.net9,9'-di-cis-ζ-caroteneProlycopene (7,9,7',9'-tetra-cis-lycopene)
ζ-Carotene IsomeraseZ-ISOIsomerizes cis-bonds in ζ-carotene. aocs.orgnih.govcis-ζ-carotenetrans-ζ-carotene
Carotenoid IsomeraseCRTISOIsomerizes cis-bonds to form all-trans-lycopene. aocs.orgfrontiersin.orgProlycopeneall-trans-Lycopene

Initial Carotenoid Skeleton Formation

Cyclization of Lycopene to Cyclic Carotenes (α- and β-Carotene)

The cyclization of the linear lycopene molecule is a critical bifurcation point in the carotenoid pathway, leading to the formation of the two main classes of carotenes. aocs.orgmdpi.com This step is catalyzed by two types of enzymes: lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). researchgate.net

β-Carotene formation: The enzyme lycopene β-cyclase (LCYB) introduces a β-ring at each end of the lycopene molecule in a two-step reaction, forming the orange pigment β-carotene. aocs.orgmdpi.com

α-Carotene formation: The synthesis of α-carotene requires the coordinated action of both LCYE and LCYB. aocs.org LCYE introduces an ε-ring at one end of lycopene to form δ-carotene, and then LCYB adds a β-ring to the other end to produce α-carotene. mdpi.com

The relative activities of LCYB and LCYE determine the flow of lycopene into these two branches, thereby controlling the ratio of α-carotene to β-carotene in a given plant tissue. nih.govresearchgate.net

Hydroxylation and Epoxidation Mechanisms in Carotenoid Biosynthesis

The formation of cis-5,6-dihydro-5,6-dihydroxy-Carotene from a carotene precursor like β-carotene involves subsequent modification reactions, specifically epoxidation and hydroxylation. These reactions are generally part of the synthesis of xanthophylls, which are oxygenated carotenoids. wikipedia.orgresearchgate.net

The oxidation of carotenoids can occur through enzymatic pathways or by free-radical mediated reactions. researchgate.netnih.gov The double bonds within the polyene chain and the end rings are susceptible to oxidation. researchgate.net The formation of a 5,6-dihydroxy group on a β-ring is typically preceded by the formation of a 5,6-epoxide. nih.govcdnsciencepub.com

Enzymatically, the hydroxylation of the β-rings of carotenes is catalyzed by two main types of enzymes in plants: non-heme diiron β-carotene hydroxylases (BCH) and cytochrome P450-type enzymes (e.g., CYP97A). nih.gov These enzymes introduce hydroxyl groups at the C3 position of the β-rings to form xanthophylls like zeaxanthin (B1683548) (from β-carotene).

The formation of the specific cis-5,6-dihydro-5,6-dihydroxy structure suggests a multi-step process:

Epoxidation: A carotene, likely β-carotene, undergoes epoxidation at the 5,6-double bond of one of its β-rings. This reaction can be mediated by free radicals or potentially by an epoxidase enzyme, resulting in the formation of a 5,6-epoxy-carotene. nih.govcdnsciencepub.com

Hydrolysis: The resulting epoxide ring is then opened via hydrolysis (the addition of a water molecule). This reaction breaks the ether linkage of the epoxide and adds two hydroxyl (-OH) groups to carbons 5 and 6, yielding a diol. The cis stereochemistry indicates that the hydroxyl groups are on the same side of the ring structure.

A series of carotenoids featuring a 5,6-dihydro-5,6-dihydroxy-β-end group have been isolated from yellow sweet potato (Ipomoea batatas), indicating that this modification occurs naturally in plants. nih.gov The oxidation of β-carotene is a complex process, and the initial rates of oxidation are often faster for carotenoids with more accessible double bonds, such as lycopene, compared to β-carotene. nih.gov The process is autocatalytic and can be initiated by the reaction of oxygen with the carotenoid molecule. nih.govcdnsciencepub.com

Enzymatic Hydroxylation of β-Rings by Carotene Hydroxylases (e.g., CYP97A, CYP97C, β-CH)

The initial and crucial step toward xanthophyll formation is the hydroxylation of the carbon rings at either end of the carotene backbone. This process is catalyzed by two distinct classes of enzymes: the non-heme di-iron hydroxylases (β-CH, also known as BCH or HYD) and the heme-containing cytochrome P450 (CYP97) hydroxylases. nih.govresearchgate.netoup.com

The non-heme di-iron enzymes, β-carotene hydroxylase 1 (BCH1) and BCH2, are primarily responsible for hydroxylating the β-rings of β-carotene to produce zeaxanthin. nih.govoup.com In contrast, the cytochrome P450-type enzymes, specifically CYP97A and CYP97C, are essential for the synthesis of lutein (B1675518) from α-carotene. nih.govnih.gov CYP97A hydroxylates the β-ring, while CYP97C hydroxylates the ε-ring. nih.govresearchgate.net Studies in various plants, including Arabidopsis and tomato, have shown that these two enzyme families have distinct, though sometimes overlapping, functions and are not entirely interchangeable. nih.govoup.com For instance, while both CYP97A and HYD (BCH) enzymes can hydroxylate β-rings, they exhibit different efficiencies and may not be able to functionally substitute for one another. nih.govresearchgate.net The coordinated action and potential interaction between these hydroxylases are critical for directing the flow of precursors toward specific xanthophylls like lutein and zeaxanthin, which are the direct precursors for further modifications. nih.govresearchgate.net

Formation of 5,6-Epoxy Carotenoids (e.g., Violaxanthin)

Following the hydroxylation of β-rings to form zeaxanthin, the next key transformation is epoxidation. The enzyme zeaxanthin epoxidase (ZEP) catalyzes the introduction of an epoxy group across the 5,6 double bond of the β-ring. excli.de This reaction converts zeaxanthin into antheraxanthin (B39726) (a mono-epoxide) and subsequently into violaxanthin (B192666) (a di-epoxide), where both β-rings contain a 5,6-epoxy group. nih.govwikipedia.org

This conversion is a central part of the xanthophyll cycle, a vital photoprotective mechanism in plants. researchgate.netnih.gov Under low light conditions, ZEP activity is favored, leading to the accumulation of violaxanthin. researchgate.net Violaxanthin, a 5,6,5′,6′-diepoxy-carotenoid, is thus a key intermediate and a direct precursor for the formation of 5,6-dihydroxylated carotenoids. wikipedia.org The formation of this 5,6-epoxy structure is a prerequisite for the subsequent hydrolytic cleavage that yields the diol.

Proposed Pathways for 5,6-Dihydroxylation

The direct synthesis of a 5,6-dihydroxy group on a carotene ring is not a well-established primary enzymatic step. Instead, evidence points toward the modification of a pre-existing 5,6-epoxy carotenoid.

Hydrolytic Cleavage of 5,6-Epoxy Carotenoids as a Precursor Mechanism

The most widely proposed mechanism for the formation of a 5,6-dihydroxy-carotene structure is the hydrolytic opening of the 5,6-epoxide ring of a precursor like violaxanthin or antheraxanthin. arkat-usa.org This reaction involves the addition of a water molecule across the epoxide, resulting in the formation of two hydroxyl groups at the C-5 and C-6 positions.

This ring-opening can be catalyzed by acid or specific enzymes. arkat-usa.org The process results in the formation of 3,5,6-trihydroxy compounds from precursors like violaxanthin (which already possesses a hydroxyl group at C-3). arkat-usa.org The stereochemistry of the resulting diol (cis or trans) is dependent on the mechanism of the ring-opening reaction. This hydrolytic cleavage represents a critical step in the catabolism and transformation of primary xanthophylls into a wider array of carotenoid derivatives.

Alternative Enzymatic Oxidation Pathways

While the hydrolysis of epoxides is the leading hypothesis, the existence of alternative direct enzymatic oxidation pathways cannot be entirely ruled out. Carotenoids are susceptible to various oxidative reactions, both enzymatic and non-enzymatic, due to their conjugated double bond system. frontiersin.orgmdpi.com It is plausible that specific dioxygenases or other oxidoreductases could directly hydroxylate the 5,6-double bond of a carotene or xanthophyll precursor. However, a specific enzyme catalyzing the direct formation of this compound from a non-epoxidized precursor has not been definitively characterized in the scientific literature. Such pathways remain speculative and would represent a novel branch in carotenoid metabolism.

Genes and Enzymes Involved in Dihydroxy-Carotene Formation

The formation of dihydroxy-carotenes is dependent on the expression of genes encoding the enzymes responsible for the precursor synthesis, namely carotenoid hydroxylases and epoxidases.

Characterization of Specific Hydroxylases and Epoxidases

The genes encoding carotenoid hydroxylases and epoxidases have been identified and characterized in numerous plant species. excli.deoup.comnih.gov

Hydroxylases:

Non-Heme Di-iron (β-CH/BCH/HYD): Genes such as CrtR-b1 and CrtR-b2 in tomato and their orthologs in Arabidopsis encode for β-carotene hydroxylases. oup.com These enzymes contain characteristic histidine motifs required for binding the di-iron center. nih.gov They efficiently convert β-carotene to zeaxanthin. nih.govsemanticscholar.org

Cytochrome P450 (CYP97): Genes belonging to the CYP97 family, such as CYP97A and CYP97C, encode for β- and ε-ring hydroxylases, respectively. nih.govoup.com These are critical for lutein synthesis. The CYP97A3 gene in Arabidopsis and its orthologs have been confirmed as β-ring specific α-carotene hydroxylases. nih.gov

Epoxidases:

Zeaxanthin Epoxidase (ZEP): The gene ZEP encodes the enzyme that converts zeaxanthin to violaxanthin. excli.de This enzyme contains a conserved FAD-binding domain and is crucial for the xanthophyll cycle and abscisic acid biosynthesis. excli.demdpi.com

The expression levels of these genes are tightly regulated and vary between different tissues and developmental stages, which in turn determines the profile of carotenoids, including the availability of precursors for this compound formation. oup.com

Table of Key Genes and Enzymes

Gene Family/Name Enzyme Name Function Precursor(s) Product(s)
BCH/HYD (e.g., CrtR-b) β-Carotene Hydroxylase Hydroxylation of β-rings nih.govoup.com β-Carotene, α-Carotene Zeaxanthin, β-Cryptoxanthin
CYP97A Cytochrome P450 97A Hydroxylase Hydroxylation of β-rings nih.govnih.gov α-Carotene Zeinoxanthin
CYP97C Cytochrome P450 97C Hydroxylase Hydroxylation of ε-rings nih.govresearchgate.net α-Carotene, Zeinoxanthin Lutein
ZEP Zeaxanthin Epoxidase Epoxidation of 5,6 double bond excli.deresearchgate.net Zeaxanthin, Antheraxanthin Antheraxanthin, Violaxanthin

Table of Mentioned Compounds

Compound Name
(E/Z)-citral
1,2,5,6-Tetrahydro-2,6-cyclo-γ-carotene-1,5-diol
1-OH-3′,4′-didehydrolycopene
3,5,6-trihydroxy compounds
4-apophytoene
9-cis epoxycarotenoid
Abscisic acid
Agroclavine
antheraxanthin
Astaxanthin
β-apo-10′-carotenals
β-apo-12′-carotenals
β-apo-13-carotenone
β-apo-14′-carotenal
β-apo-8′-carotenals
β-apo-carotenals
β-apo-carotenones
β-carotene
β-carotene 5,6,5′,6′-diepoxide
β-carotene 5,6-epoxide
β-carotene-5,6-monoepoxide
β-cryptoxanthin
β-cryptoxanthin 5′,6′-epoxide
β-cryptoxanthin 5,6,5′,6′-diepoxide
β-cryptoxanthin 5,6-epoxide
β-ionone
β-zeacarotene
canthaxanthin
capsanthin
Carotene
This compound
crocetin
cucurbitaxanthin B
δ-carotene
e-carotene
eutreptiellanone
γ-carotene
geranylgeranyl diphosphate
isopentenyl pyrophosphate
Lutein
Lycopene
neoxanthin
Phytoene
Retinal
retinoic acid
retinol
squalene
strigolactone
torularhodin
trimethyl- dihydro-naphtalene (TDN)
trisporic acid
tunaxanthin
Violaxanthin
Vitamin A
Xanthophyll
zeaxanthin
zeinoxanthin
ξ-carotene
α-carotene
α-cryptoeutreptiellanone

Role of Hydrolytic Enzymes in Epoxide Ring Opening

The biosynthesis of vicinal diols on a carotenoid backbone, such as the 5,6-dihydroxy moiety in this compound, is often preceded by the formation of an epoxide. The subsequent opening of this stable epoxide ring is a critical step, catalyzed by a class of enzymes known as epoxide hydrolases (EHs). springernature.com In carotenoid biosynthesis, these enzymes facilitate the addition of a water molecule across the epoxide, resulting in the formation of two adjacent hydroxyl groups (a diol).

Most epoxide ring-opening reactions in biological systems are catalyzed by epoxide hydrolases, which mediate the cofactor-independent hydrolysis of epoxides to form vicinal diols. springernature.com The general mechanism for the acid-catalyzed hydrolysis of an epoxide involves the protonation of the epoxide oxygen, followed by a nucleophilic attack by water. libretexts.org This SN2-like reaction opens the ring and, after deprotonation, yields a trans-1,2-diol. libretexts.org Under basic conditions, the ring is opened by a direct SN2 attack of a hydroxide (B78521) nucleophile on one of the epoxide carbons. libretexts.org While the specific enzymes that produce this compound are not extensively characterized in the provided research, the structure strongly implies the involvement of an epoxide hydrolase acting on a precursor like β-carotene-5,6-epoxide.

Epoxide hydrolases are key biocatalytic enzymes used in producing chiral compounds due to their ability to resolve racemic mixtures of epoxides, leading to enantiopure diols and the remaining unreacted epoxide. nih.gov The catalytic mechanism of these hydrolases typically involves a covalent catalysis pathway utilizing an aspartate carboxylate as a nucleophile. nih.gov This process highlights the potential for stereospecificity in the formation of dihydroxy carotenoids. The conversion of carotenoid epoxides, such as violaxanthin (which contains two epoxide groups), is a known biological process, and similar enzymatic hydrolysis is the presumed route for the formation of 5,6-dihydroxy carotenoids from their 5,6-epoxide precursors. mdpi.com

Enzyme ClassFunctionPrecursor TypeProduct Moiety
Epoxide Hydrolase (EH)Catalyzes the hydrolysis of epoxide ringsCarotenoid EpoxidesVicinal Diols

Combinatorial Biosynthesis and Metabolic Engineering Approaches for Hydroxylated Carotenoids

Metabolic engineering and combinatorial biosynthesis have emerged as powerful strategies for producing novel and high-value hydroxylated carotenoids (xanthophylls) in microbial hosts. umn.edu These approaches involve the assembly of genes from different organisms to create new biosynthetic pathways or to enhance the production of specific compounds. mdpi.com Organisms like Escherichia coli and the red yeast Xanthophyllomyces dendrorhous have been successfully engineered as platforms for carotenoid synthesis. mdpi.commdpi.com

Combinatorial biosynthesis leverages the modular nature of carotenoid pathways, where enzymes from various sources can be combined to generate diverse structures. nih.gov For instance, by introducing different hydroxylase and ketolase genes into a β-carotene accumulating mutant of X. dendrorhous, researchers have produced novel multi-oxygenated carotenoids. mdpi.comnih.gov This strategy has been used to generate compounds like zeaxanthin and even more complex derivatives such as nostoxanthin (B1256873) and other poly-hydroxylated carotenoids. mdpi.com The process often starts with engineering a host to produce a precursor like β-carotene, followed by the introduction of heterologous enzymes, such as β-carotene hydroxylase (CrtZ), to perform specific modifications. mdpi.com

Metabolic engineering further optimizes these production systems by addressing pathway limitations. This can include overexpressing rate-limiting enzymes, such as HMG-CoA reductase in the central isoprenoid pathway, to increase the supply of precursors like geranylgeranyl pyrophosphate (GGPP). mdpi.com Engineering efforts have also focused on expressing carotenogenic enzymes from different sources to improve yield; for example, assembling a hybrid pathway with genes from Pantoea agglomerans and Pantoea ananatis enhanced β-carotene production in E. coli. mdpi.com Such engineered microbial systems provide a sustainable and versatile alternative to chemical synthesis or extraction from natural sources for the production of commercially valuable hydroxylated carotenoids. mdpi.com

Engineered OrganismPrecursor PathwayHeterologous Genes IntroducedHydroxylated Carotenoids Produced
Escherichia coliMEP PathwayCarotenogenic genes (e.g., from Pantoea, Marchantia)Zeaxanthin, Lutein, α-Echinenone, 4-Ketozeinoxanthin mdpi.comnih.gov
Xanthophyllomyces dendrorhousMevalonate PathwayHydroxylase and ketolase genes (from bacteria and algae)Zeaxanthin, Nostoxanthin, Tetrahydroxy and Pentahydroxy β-carotene derivatives mdpi.comnih.gov
Saccharomyces cerevisiaeMevalonate PathwayCarotenogenic enzymes (e.g., from P. ananatis)β-Carotene, Zeaxanthin, Astaxanthin mdpi.com
Yarrowia lipolyticaMevalonate Pathwayβ-carotene pathway genes, CrtZ (from P. ananatis)Zeaxanthin mdpi.com

Metabolic Fate and Turnover of Cis 5,6 Dihydro 5,6 Dihydroxy Carotene

Enzymatic Degradation Pathways

A primary route for the enzymatic breakdown of carotenoids is through the action of Carotenoid Cleavage Dioxygenases (CCDs). nih.govnih.gov These non-heme iron-containing enzymes catalyze the oxidative cleavage of the polyene backbone of carotenoids, giving rise to a diverse array of smaller molecules known as apocarotenoids. nih.govnih.gov Apocarotenoids are not merely degradation products; many serve vital biological roles as hormones, signaling molecules, and precursors to essential vitamins. nih.gov For instance, in plants, apocarotenoids like abscisic acid and strigolactones are critical for development and environmental responses, while in animals, the cleavage of provitamin A carotenoids yields retinal, the cornerstone of vision. nih.gov

The activity of CCDs is a pivotal control point in regulating the concentration of carotenoids within tissues. maxapress.com Although specific studies on the enzymatic cleavage of cis-5,6-dihydro-5,6-dihydroxy-Carotene are limited, its C40 carotenoid structure suggests it is a potential substrate for CCD enzymes. maxapress.com The position of the cis bond and the hydroxyl groups are expected to influence which CCDs can act upon it and at what cleavage site. nih.govosti.gov For example, certain CCDs are known to cleave other dihydroxylated carotenoids like zeaxanthin (B1683548), suggesting a precedent for the metabolism of such structures. maxapress.com

Table 1: Examples of Carotenoid Cleavage Dioxygenases and their Products

Enzyme FamilyTypical Substrate(s)Major Cleavage Position(s)Resulting Apocarotenoid(s)
CCD1 Broad (e.g., β-carotene, lycopene (B16060), zeaxanthin)9,10 and 9',10'C13 and C14 compounds (e.g., β-ionone)
CCD2 Zeaxanthin7,8 and 7',8'Crocetin dialdehyde, 3-hydroxy-β-cyclocitral
CCD4 β-carotene, β-cryptoxanthin, zeaxanthin9,10 and 9',10'Varies (e.g., β-citraurin from β-cryptoxanthin and zeaxanthin)
CCD7 β-carotene9',10'10'-apo-β-caroten-10'-al and β-ionone
CCD8 10'-apo-β-caroten-10'-al13,1413-apo-β-caroten-13-one
NCED 9-cis-epoxycarotenoids (e.g., violaxanthin (B192666), neoxanthin)11,12Xanthoxin (precursor to abscisic acid)

The ability of a CCD enzyme to metabolize a particular carotenoid is dictated by its substrate specificity, which is in turn influenced by the carotenoid's structural characteristics, such as the presence and location of hydroxyl groups. mdpi.com Some CCDs, for instance the 9-cis-epoxycarotenoid dioxygenases (NCEDs), have a very narrow substrate range, acting only on specific isomers of oxygenated carotenoids. researchgate.net

In contrast, other CCDs, like CCD1, have a broader substrate acceptance and can cleave both non-hydroxylated carotenes and hydroxylated xanthophylls. maxapress.com The dihydroxylated nature of this compound is therefore a critical factor in its metabolic fate. The hydroxyl groups may either promote or inhibit its binding to the active site of different CCD isozymes. In mammals, a common metabolic transformation for xanthophylls involves the enzymatic oxidation of their secondary hydroxyl groups to produce keto-carotenoids. mdpi.com

Non-Enzymatic Degradation Mechanisms (e.g., Photo-oxidation, Isomerization)

Beyond enzymatic pathways, carotenoids are also subject to non-enzymatic degradation. nih.govresearchgate.net The extensive system of conjugated double bonds that gives carotenoids their characteristic color also makes them susceptible to photo-oxidation in the presence of light and oxygen. dss.go.th This can lead to the formation of a variety of breakdown products, including epoxides and smaller aldehyde and ketone fragments. dss.go.thgoldschmidtabstracts.info Interestingly, dihydroxylated carotenoids such as lutein (B1675518) have been shown to be more resistant to thermal and oxidative degradation than their non-hydroxylated counterparts like β-carotene and lycopene. dss.go.th This suggests that this compound may have a greater intrinsic stability.

Isomerization, the conversion between different geometric isomers (e.g., cis to trans), is another important non-enzymatic process. nih.gov This can be triggered by exposure to heat, light, or reactive oxygen species. nih.govmdpi.com The cis configuration of this compound could potentially be converted to the trans isomer or other cis forms under certain physiological conditions, which could in turn alter its biological properties.

Interconversion with Other Carotenoid Derivatives

In the world of xanthophylls, reversible epoxidation and de-epoxidation cycles are a key feature, the most prominent being the xanthophyll cycle. This cycle involves the light-dependent conversion of violaxanthin (a diepoxide) to zeaxanthin (a diol), a process crucial for photoprotection in plants. oup.com

While this compound is a dihydroxylated carotenoid, there is currently no evidence to suggest it participates in such a cycle. The specificity of the enzymes involved in the xanthophyll cycle is tied to the structure of the carotenoid's end rings, which must be able to undergo hydroxylation and subsequent epoxidation. The 5,6-dihydro-5,6-dihydroxy structure of the compound differs from the typical substrates for these enzymes. However, it is known that epoxides can be formed from alkenes using reagents like m-chloroperoxybenzoic acid (mCPBA) and that lipoxygenases can catalyze the epoxidation of dihydroxy compounds. nih.govyoutube.comyoutube.comyoutube.com

The isomerization of carotenoids is a frequent occurrence in biological systems. nih.gov Although the all-trans form is often the most abundant isomer found in nature, cis-isomers are also prevalent and can have distinct biological functions. mdpi.com The equilibrium between cis and trans isomers can be influenced by the surrounding biological environment, such as binding to proteins. nih.gov In some enzymatic reactions, the rate of cis-trans isomerization can even be the rate-limiting step. nih.gov

The cis configuration of this compound may arise from a specific biosynthetic pathway or from the isomerization of an all-trans precursor. It is conceivable that within a biological system, this cis-isomer could be interconverted to its all-trans form or other cis-isomers through either enzymatic or non-enzymatic means. The specific isomeric form of a carotenoid can have a profound impact on its biological activity.

The Biological and Physiological Significance of this compound: An Overview

The specific carotenoid derivative, this compound, remains a molecule of significant interest within the broader class of tetraterpenoid pigments. While extensive research has elucidated the multifaceted roles of common carotenoids like β-carotene, lutein, and zeaxanthin, detailed investigations focusing solely on this compound are limited in publicly accessible scientific literature. Consequently, a comprehensive understanding of its unique biological functions and physiological significance is still developing. This article aims to synthesize the current understanding by discussing the established roles of carotenoids in general and postulating the likely functions of this specific dihydroxy derivative based on its chemical structure.

Advanced Analytical Methodologies for Cis 5,6 Dihydro 5,6 Dihydroxy Carotene Research

Sample Preparation Techniques for Complex Biological Matrices

Extracting cis-5,6-dihydro-5,6-dihydroxy-carotene from intricate biological sources like plant tissues, blood plasma, or supplements is a critical first step that dictates the accuracy and reliability of subsequent analyses.

The extraction process for carotenoids, including hydroxylated forms like this compound, must be carefully optimized to ensure maximum recovery while preserving the compound's structural integrity. Carotenoids are naturally susceptible to oxidation and isomerization, which can be accelerated by exposure to light, heat, and acids. frontiersin.org

Commonly, a liquid-liquid extraction is employed using organic solvents. For instance, an acetone-hexane mixture has been effectively used to extract carotenoids from dietary supplements. nih.gov Acetone is often used in the initial step to extract the pigments from the sample matrix, followed by partitioning into a less polar solvent like hexane. youtube.com To prevent degradation during extraction, it is crucial to work under subdued light and at low temperatures. The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can help mitigate oxidative losses.

Furthermore, because water in the sample can reduce extraction efficiency, anhydrous drying agents like magnesium sulfate (B86663) are often added to the sample matrix before solvent extraction. youtube.com For certain samples, such as soft gelatin capsules, enzymatic digestion with proteases like papain may be necessary to break down the capsule matrix and release carotenoids that may have migrated into it. nih.gov After extraction, samples are typically stored at very low temperatures (e.g., -80 °C) until analysis to ensure stability. researchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of carotenoids, providing the precision needed to separate and quantify individual compounds within a complex mixture. researchgate.net High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most powerful and widely used techniques.

The choice of stationary phase is critical in HPLC as it governs the separation mechanism. For carotenoids, which are nonpolar compounds, reversed-phase columns are most common. foodandnutritionjournal.org

C18 (Octadecylsilane) Stationary Phase: C18 columns are widely used for carotenoid separation due to their robustness and availability. nih.govnih.gov They separate compounds based on their hydrophobicity. researchgate.net However, standard C18 columns often provide insufficient selectivity to separate structurally similar carotenoid isomers (e.g., cis/trans isomers or positional isomers like lutein (B1675518) and zeaxanthin). foodandnutritionjournal.orgnih.gov The limited thickness of the C18 bonded phase may not allow for full interaction with the long carotenoid molecules, leading to poor isomer separation. nih.gov To improve performance, some methods use cross-linked C18 columns, which can enhance the resolution of isomers. researchgate.net

C30 (Triacontyl) Stationary Phase: C30 columns are specifically designed for the separation of hydrophobic, structurally related isomers like carotenoids. hawachhplccolumn.comfishersci.com The longer C30 alkyl chain provides greater shape selectivity compared to C18 phases. fishersci.com This enhanced selectivity allows for the effective separation of not only polar and non-polar carotenoids but also their geometric (cis/trans) isomers. hawachhplccolumn.comfishersci.com C30 columns have demonstrated superior performance in resolving complex mixtures of carotenoid isomers where C18 columns have failed. nih.govfishersci.com

Nitrile-bonded Stationary Phase: Nitrile-bonded columns offer an alternative polarity and selectivity for carotenoid analysis. The cyano groups in the stationary phase can interact with carotenoids through dipole-dipole interactions, providing a different separation mechanism than the purely hydrophobic interactions of C18 and C30 phases. These columns have been successfully used in the separation and identification of carotenoids like lutein from oil matrices. researchgate.net

Table 1: Comparison of Common HPLC Stationary Phases for Carotenoid Analysis This table is interactive. You can sort and filter the data.

Stationary Phase Primary Separation Mechanism Key Advantages Key Limitations Best Suited For
C18 (Octadecyl) Hydrophobic Interactions Robust, widely available, good for general profiling. nih.govnih.gov Poor resolution of geometric (cis/trans) and positional isomers. nih.gov General quantification of major carotenoids.
C30 (Triacontyl) Hydrophobic & Shape Selectivity Excellent resolution of geometric and structural isomers. hawachhplccolumn.comfishersci.com Can have longer retention times. Detailed profiling of isomers, separating compounds like lutein/zeaxanthin (B1683548). hawachhplccolumn.com

| Nitrile (Cyano) | Dipole-Dipole & Hydrophobic | Alternative selectivity for difficult separations. researchgate.net | Less common, may have lower hydrophobic retention than C18/C30. | Separation of xanthophylls and specific isomers in complex matrices. researchgate.net |

UHPLC represents a significant advancement over conventional HPLC, offering substantial improvements in analytical speed, resolution, and sensitivity. biocompare.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures.

For carotenoid analysis, UHPLC methods can dramatically reduce run times. For example, methods have been developed that resolve over 10 major carotenoids in as little as 13.5 minutes, compared to 60 minutes for older HPLC methods. researchgate.netnih.gov This high throughput is critical for industrial and nutritional research involving thousands of samples. researchgate.net The increased efficiency of UHPLC also leads to sharper, narrower peaks, which enhances both resolution and detection sensitivity. researchgate.netbiocompare.com While many UHPLC applications for carotenoids have used C18 columns, the development of C30 columns for UHPLC systems combines the speed of UHPLC with the superior selectivity of the C30 phase. nih.gov

Table 2: Performance of Selected UHPLC Methods for Carotenoid Analysis This table is interactive. You can sort and filter the data.

Column Analysis Time Compounds Separated Key Finding Reference
UHPLC C18 13.5 min 11 major carotenoids (lutein, zeaxanthin, β-carotene, etc.) High-throughput method suitable for industrial analysis of multiple crops. researchgate.netnih.gov
Zorbax Eclipse Plus C18 < 8.5 min 7 carotenoids Rapid quantification with high resolution (>1.5) and low limits of detection. researchgate.net

The separation of this compound can be approached using either normal-phase (NP) or reversed-phase (RP) chromatography, which are defined by the relative polarities of the stationary and mobile phases.

Reversed-Phase (RP) Chromatography: This is the most common and effective mode for carotenoid analysis. foodandnutritionjournal.orgnih.gov It utilizes a non-polar stationary phase (e.g., C18, C30) and a polar mobile phase (e.g., mixtures of methanol, acetonitrile, water). nih.govnih.gov In RP-HPLC, polar compounds like xanthophylls (which contain hydroxyl groups) elute earlier than non-polar carotenes. foodandnutritionjournal.org The high hydrophobicity of the carotenoid backbone leads to strong interaction with the stationary phase, allowing for excellent separation based on small differences in polarity and structure. nih.gov

Normal-Phase (NP) Chromatography: This mode uses a polar stationary phase, such as silica (B1680970) gel, and a non-polar mobile phase like hexane. youtube.com In NP chromatography, non-polar compounds elute first. While it has applications, NP-HPLC is generally considered less suitable for complex carotenoid mixtures due to the poor separation of non-polar carotenes and potential issues with column activity and reproducibility. nih.gov However, NP chromatography on a diol column has shown effectiveness for separating lutein, zeaxanthin, and their cis-isomers. researchgate.net

The compound this compound possesses chiral centers at the C5 and C6 positions of the β-ionone ring. Therefore, it can exist as different stereoisomers (enantiomers and diastereomers). Distinguishing between these stereoisomers is crucial as they can have different biological activities and metabolic fates.

Chiral chromatography is a specialized form of HPLC that is capable of resolving stereoisomers. arvojournals.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Chiral HPLC has been successfully used to separate the stereoisomers of other dihydroxy-carotenoids, such as resolving the (3R,3'R) and meso-(3R,3'S) stereoisomers of zeaxanthin. arvojournals.org The ability to resolve such closely related molecules demonstrates the power of chiral chromatography for the unambiguous identification of specific stereoisomers of this compound in biological systems. arvojournals.orgnih.gov

Spectroscopic and Spectrometric Characterization Methods

The unambiguous identification and structural elucidation of carotenoids such as this compound rely on a combination of advanced spectroscopic and spectrometric techniques. Each method provides unique insights into the molecule's structure, from its electron configuration and molecular weight to the three-dimensional arrangement of its atoms.

UV-Visible (UV-Vis) Spectrophotometry and Photodiode Array Detection (DAD) for Chromophore Analysis

UV-Visible spectrophotometry is a cornerstone technique in carotenoid research, providing critical information about the conjugated polyene chain, which acts as the chromophore responsible for the compound's color. nih.govjst.go.jp When coupled with High-Performance Liquid Chromatography (HPLC), a Photodiode Array (DAD) detector can record the entire UV-Vis spectrum of the analyte as it elutes, which is invaluable for identification. nih.govresearchgate.net

The UV-Vis spectrum of a carotenoid is characterized by three maxima, exhibiting fine structure. The position of these maxima (λmax) is directly related to the length of the conjugated double bond system. For all-trans-β-carotene in a solvent like cyclohexane (B81311), these peaks are typically observed around 427 nm, 457 nm, and a shoulder at about 427 nm. uspnf.com The presence of a cis bond in the polyene chain typically induces a small hypsochromic (blue) shift in the main absorption bands and gives rise to a characteristic "cis-peak" in the ultraviolet region (around 330-350 nm). researchgate.netresearchgate.net

In this compound, the saturation of the 5,6-double bond in one of the β-ionone rings interrupts the conjugation of that ring with the main polyene chain. This shortening of the effective chromophore length results in a significant hypsochromic shift compared to β-carotene. While specific data for this compound is scarce, analogous carotenoids with interrupted conjugation show λmax values shifted to lower wavelengths. The precise absorption maxima provide a fingerprint for the specific chromophore system. nih.gov

Table 1: Illustrative UV-Vis Absorption Maxima of Related Carotenoids This table provides examples of UV-Vis data for related compounds to illustrate the effect of structural changes on the chromophore. Data for the specific title compound is not widely published.

CompoundTypical Chromophore Length (Conjugated Double Bonds)Typical Absorption Maxima (λmax) in Hexane/Ethanol (nm)Reference
β-Carotene11(425), 450, 477 researchgate.net
Lutein (a dihydroxy-carotenoid)10421, 445, 474 nih.gov
β-Carotene 5,6-epoxide10419, 447, 472 nih.gov
This compound10Hypothetically lower than β-carotene due to interrupted conjugationN/A

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of carotenoids. udl.cat When coupled with a chromatographic system (LC-MS), it allows for the analysis of complex mixtures. nih.gov Tandem mass spectrometry (MS/MS) further fragments the initial molecular ion, providing detailed structural information about functional groups and the carbon skeleton. nih.gov The molecular formula for this compound is C40H58O2, corresponding to an exact mass of approximately 570.44 Da. nih.gov

In MS/MS analysis, characteristic fragmentation patterns emerge. For many carotenoids, neutral losses corresponding to toluene (B28343) (92 u) and xylene (106 u) from the polyene chain are common. For hydroxylated carotenoids (xanthophylls), the loss of water molecules (18 u) is a key diagnostic fragmentation. nih.gov For a dihydroxy compound like this compound, sequential losses of two water molecules from the protonated molecule [M+H]+ would be expected, leading to fragment ions at m/z 553 [M+H-H2O]+ and m/z 535 [M+H-2H2O]+.

ESI and APCI are the most common "soft" ionization techniques used in LC-MS for carotenoid analysis. nih.gov

Electrospray Ionization (ESI) is particularly effective for polar xanthophylls. It typically produces protonated molecules [M+H]+ and adduct ions (e.g., [M+Na]+). For carotenoids with hydroxyl groups, both the molecular ion (M•+) and the protonated molecule ([M+H]+) can often be observed. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI) is generally more sensitive for less polar carotenes but is also highly effective for xanthophylls. udl.catnih.gov APCI is known to produce abundant protonated molecules [M+H]+ in the positive ion mode and molecular anions (M•−) in the negative ion mode. nih.gov The ability to generate both positive and negative ions provides complementary fragmentation data that can help differentiate isomers. researchgate.net

Table 2: Predicted ESI and APCI-MS/MS Fragmentation for this compound (C40H58O2) This table is based on established fragmentation patterns for dihydroxy-carotenoids.

Precursor Ion (m/z)Ionization ModePredicted Fragment Ion (m/z)InterpretationReference Principle
571.4 [M+H]+Positive (+)553.4Loss of one water molecule [M+H-H2O]+ nih.govnih.gov
571.4 [M+H]+Positive (+)535.4Loss of two water molecules [M+H-2H2O]+ nih.govnih.gov
571.4 [M+H]+Positive (+)479.4Loss of toluene [M+H-92]+ nih.gov
570.4 [M]•−Negative (-)552.4[M-H2O]•− nih.gov

MALDI-TOF-MS is a powerful technique for the rapid profiling of metabolites, including carotenoids, directly from crude extracts or purified samples. nih.gov It is highly sensitive, often requiring only picomole amounts of sample. The sample is co-crystallized with a matrix, which absorbs the laser energy and facilitates soft ionization of the analyte, typically forming molecular ions (M•+) or adducts. Its high mass accuracy aids in the confident identification of compounds based on their molecular weight. nih.gov This technique is particularly useful for screening plant or microbial extracts for the presence of specific carotenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for the complete, unambiguous structural elucidation of a molecule. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework.

¹H NMR provides information on the number, environment, and connectivity of protons. Chemical shifts, coupling constants (J-values), and integration are used to assign protons throughout the polyene chain and the terminal rings.

¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization (sp², sp³) and its local electronic environment (e.g., carbons bearing hydroxyl groups).

For this compound, NMR would be essential to confirm the cis stereochemistry of the diol group, the saturation at the C5-C6 position, and the specific geometry of the double bonds in the polyene chain. While a complete dataset is not publicly available, related compounds like β-carotene 5,6-epoxide have been characterized by NMR, demonstrating the utility of the technique for confirming the structure of the end-groups. researchgate.net

Circular Dichroism (CD) Spectroscopy for Absolute Stereochemistry Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is an essential chiroptical technique for determining the absolute configuration (the R/S designation at each chiral center) of chiral molecules. The diol group at the C5 and C6 positions of this compound creates multiple chiral centers, meaning several stereoisomers are possible.

The CD spectrum, which shows positive or negative peaks (known as Cotton effects), is a unique fingerprint of a specific stereoisomer. By comparing the experimentally measured CD spectrum with spectra calculated for different possible stereoisomers using computational methods, the absolute stereochemistry can be assigned. researchgate.net This method has been successfully applied to determine the absolute configuration of bacterial cis-dihydrodiol metabolites and related carotenoid epoxides, highlighting its critical role in resolving the complex stereochemistry of such molecules. researchgate.net

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy is a non-destructive and powerful analytical technique utilized for the structural fingerprinting of carotenoid compounds, including this compound. This method provides detailed molecular and structural information, making it invaluable for identifying specific compounds even within complex biological matrices. nih.govresearchgate.net The technique relies on the inelastic scattering of monochromatic light, which results in a spectral "fingerprint" characteristic of the molecule's vibrational modes. oxinst.com

For carotenoids, the most prominent features in the Raman spectrum arise from the conjugated polyene backbone, which is highly sensitive to this spectroscopic technique. nih.gov The analysis of this compound would focus on three principal Raman bands that are characteristic of the carotenoid family:

The ν1 (C=C) stretching vibration: This is the most intense band, typically observed in the region of 1500–1570 cm⁻¹. The exact position of this peak is sensitive to the length of the conjugated carbon-carbon double bond system.

The ν2 (C-C) stretching vibration: This band appears around 1130–1172 cm⁻¹ and is associated with the carbon-carbon single bond stretches within the polyene chain.

The ν3 (C-CH₃) in-plane rocking motion: A moderately intense band found in the 1000–1020 cm⁻¹ range, originating from the in-plane rocking of the methyl groups attached to the chain. frontiersin.org

These characteristic peaks provide a distinct spectral signature for this compound. nih.gov The presence of dihydroxy groups on the saturated 5,6-bond may introduce subtle shifts or additional weak bands, aiding in its specific identification and differentiation from other carotenoids. nih.gov Resonance Raman Spectroscopy (RRS), where the excitation laser wavelength is chosen to overlap with the electronic absorption band of the molecule (typically in the blue-green region for carotenoids), can enhance the Raman signal by several orders of magnitude, allowing for detection at very low concentrations. nih.gov

Table 1: Characteristic Raman Bands for Carotenoid Structural Fingerprinting This table outlines the principal Raman vibrations that would be analyzed to generate a structural fingerprint for this compound.

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
ν1 1500 - 1570 Carbon-Carbon Double Bond (C=C) Stretching
ν2 1130 - 1172 Carbon-Carbon Single Bond (C-C) Stretching

Quantitative Analysis and Method Validation

Accurate quantification of this compound in various samples is critical for understanding its prevalence and biological significance. High-Performance Liquid Chromatography (HPLC) is the most widely adopted and reliable technique for the quantitative analysis of carotenoids. nih.govmdpi.com A robust analytical method requires comprehensive validation to ensure the reliability, accuracy, and reproducibility of the results. bohrium.com

Method validation for this compound would involve establishing several key performance parameters. The process ensures that the analytical procedure is suitable for its intended purpose. This typically includes assessing linearity, sensitivity (limits of detection and quantification), accuracy, and precision (repeatability and reproducibility). nih.govbohrium.com Given the susceptibility of carotenoids to degradation, validation would also consider the stability of the compound during sample preparation and analysis. bohrium.com

Calibration and Detection Limits

For the quantitative determination of this compound using HPLC, an external calibration curve is constructed. This involves preparing a series of standard solutions of the purified compound at known concentrations and analyzing them under the optimized HPLC conditions. oup.com The instrument's response (e.g., peak area from the chromatogram) is then plotted against the corresponding concentration to generate a linear regression curve. revistadechimie.ro A high coefficient of determination (R²) value, ideally >0.99, indicates a strong linear relationship between concentration and signal, which is essential for accurate quantification. nih.gov

The sensitivity of the method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision. It is often calculated as the concentration that yields a signal-to-noise ratio of 3:1. oup.comresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. The LOQ is typically determined as the concentration that produces a signal-to-noise ratio of 10:1. revistadechimie.roresearchgate.net

Establishing these limits is crucial for analyzing samples where this compound may be present at trace levels. nih.gov

Table 2: Illustrative Method Sensitivity Parameters for Carotenoid Analysis This table provides an example of the kind of data generated during the validation of a quantitative HPLC method for a carotenoid like this compound.

Parameter Description Illustrative Value
Linearity Range The concentration range over which the method is linear. 0.1 - 20.0 µg/mL
Correlation Coefficient (R²) A measure of how well the calibration data fit the regression line. > 0.999
Limit of Detection (LOD) The lowest detectable concentration. 0.05 µg/mL

Accuracy and Reproducibility in Complex Matrices

Analyzing this compound in complex matrices such as food or biological tissues presents significant challenges due to potential interference from other components. service.gov.uk Therefore, assessing the accuracy and reproducibility of the analytical method within these matrices is a critical part of validation.

Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated through recovery studies. researchgate.net This involves spiking a blank matrix (a sample known not to contain this compound) with a known amount of the pure standard and then performing the entire analytical procedure. The percentage of the analyte recovered is calculated. High recovery rates (e.g., 90-110%) indicate that the method accurately measures the compound without significant losses or matrix-induced signal suppression or enhancement. nih.gov

Reproducibility (also referred to as precision) is the degree of agreement between repeated measurements of the same sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is assessed at different levels:

Repeatability (Intra-day precision): The variation in results when the same sample is analyzed multiple times on the same day, with the same instrument and by the same analyst. revistadechimie.ro

Intermediate Precision (Inter-day precision): The variation in results when the same sample is analyzed on different days, often with different analysts or instruments. revistadechimie.ro

Low RSD values, typically below 15% for trace analysis, demonstrate that the method is reproducible and provides consistent results. nih.gov

Table 3: Illustrative Accuracy and Reproducibility Data for Carotenoid Analysis in a Complex Matrix This table shows example validation data for a quantitative method, demonstrating how accuracy and precision for this compound analysis would be reported.

Validation Parameter Spiked Concentration Illustrative Result Acceptance Criteria
Accuracy (Recovery) Low (e.g., 0.5 µg/g) 94.5 % 80 - 120 %
Medium (e.g., 5.0 µg/g) 98.2 % 80 - 120 %
High (e.g., 15.0 µg/g) 101.5 % 80 - 120 %
Precision (RSD%)
Repeatability (Intra-day) n=6 < 5 % < 15 %

Future Research and Unanswered Questions Surrounding this compound

The study of carotenoids, a vast class of tetraterpenoid pigments, is a mature field with deep insights into their biosynthesis, functions, and applications. However, specific derivatives and isomers often remain enigmatic. One such compound is this compound, a molecule whose specific roles and biogenic origins are not yet well understood. While its chemical structure is defined, the pathways leading to its formation and its precise biological significance are subjects of ongoing scientific inquiry. The following sections outline critical future research directions and open questions that must be addressed to fully comprehend this particular carotenoid.

Q & A

Q. What experimental approaches are most effective for synthesizing and characterizing cis-5,6-dihydro-5,6-dihydroxy-Carotene?

Synthesis of this compound typically involves dihydroxylation of carotenoid precursors under controlled conditions. For characterization, nuclear magnetic resonance (NMR) spectroscopy (e.g., using chloroform-d or DMSO-d₆ as solvents with tetramethylsilane as an internal standard) is critical for resolving stereochemical details and confirming hydroxylation patterns. High-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy can further validate molecular weight and conjugation patterns .

Q. How can researchers identify and quantify this compound in biological samples?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identification and quantification in complex matrices like human fluids. Use reverse-phase C18 columns with gradient elution (e.g., methanol/water with 0.1% formic acid) to separate isomers. Calibration curves using isotopically labeled internal standards (e.g., deuterated analogs) improve accuracy .

Q. What are the primary challenges in isolating this compound from natural sources?

Key challenges include:

  • Instability : Susceptibility to oxidation requires inert atmospheres (e.g., nitrogen) and antioxidants (e.g., BHT) during extraction.
  • Isomer separation : Utilize chiral columns or preparative HPLC with polar solvents (e.g., hexane/ethanol) to resolve cis/trans isomers.
  • Low abundance : Enrichment via solid-phase extraction (SPE) or immunoaffinity columns may be necessary .

Advanced Research Questions

Q. How can conflicting data on the oxidative stability of this compound be resolved?

Contradictions in stability studies often arise from variations in experimental conditions (e.g., light exposure, pH, or solvent polarity). To address this:

  • Conduct controlled comparative studies using standardized protocols (e.g., IUPAC guidelines for carotenoid stability).
  • Employ kinetic modeling to quantify degradation rates under different conditions.
  • Validate findings with multiple analytical techniques (e.g., HPLC-DAD for degradation products, EPR for free radical formation) .

Q. What methodologies are suitable for investigating the stereochemical influence of this compound on its biological activity?

  • Computational modeling : Use density functional theory (DFT) to predict electronic configurations and interaction energies with target proteins (e.g., retinol-binding proteins).
  • In vitro assays : Compare cis vs. trans isomers in cell-based models (e.g., antioxidant activity via DPPH/ABTS assays) under identical conditions.
  • Crystallography : Co-crystallize the compound with receptors to resolve binding modes .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

  • Isotopic labeling : Administer ¹³C-labeled carotenoids to model organisms and track metabolites via LC-MS.
  • Enzyme inhibition studies : Use specific inhibitors (e.g., β-carotene oxygenase inhibitors) to identify key enzymatic steps.
  • Multi-omics integration : Correlate metabolomics data with transcriptomic/proteomic profiles to map pathway interactions .

Q. What strategies mitigate bias when synthesizing literature on the ecological roles of this compound?

  • Systematic reviews : Follow PRISMA guidelines to ensure comprehensive inclusion/exclusion criteria.
  • Meta-analysis : Statistically aggregate data from heterogeneous studies (e.g., antioxidant capacity across species).
  • Critical appraisal : Use tools like ROBIS to assess study quality and highlight limitations (e.g., small sample sizes, methodological variability) .

Methodological Frameworks

  • For hypothesis testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • For data interpretation : Use triangulation (e.g., cross-validate NMR, MS, and computational data) to enhance reliability .
  • For peer review preparation : Preemptively address potential critiques by documenting reagent purity, instrument calibration, and negative controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.